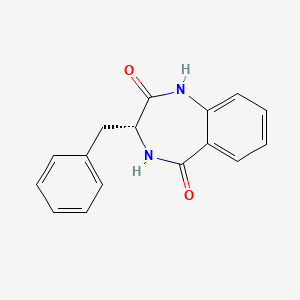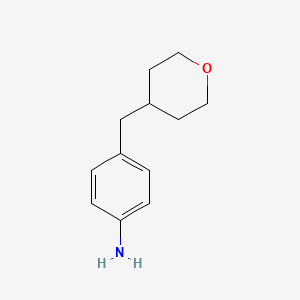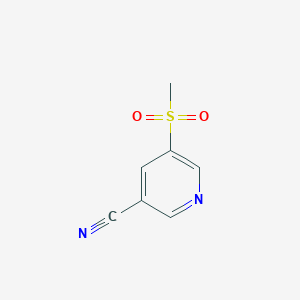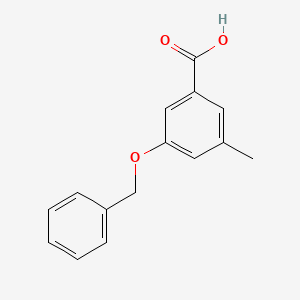
3-(Benzyloxy)-5-methylbenzoic acid
Descripción general
Descripción
“3-(Benzyloxy)-5-methylbenzoic acid” is a compound that is related to benzylic alcohols and glycolic acids . It is used as a pharmaceutical intermediate . The compound is also functionally related to a benzyl alcohol and a glycolic acid .
Synthesis Analysis
The synthesis of compounds similar to “3-(Benzyloxy)-5-methylbenzoic acid” has been reported in the literature. For example, the synthesis of “3-(Benzyloxy)phenylboronic acid” involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The resulting compounds were characterized by various spectroscopic techniques .Molecular Structure Analysis
The molecular formula of “3-(Benzyloxy)phenylboronic acid” is C13H13BO3 . The InChI Key is WIJNYNBSPQMJGO-UHFFFAOYSA-N . The SMILES string is OB(O)C1=CC(OCC2=CC=CC=C2)=CC=C1 .Chemical Reactions Analysis
The “3-(Benzyloxy)phenylboronic acid” has been used as a reactant for various reactions such as Microwave Suzuki-Miyaura coupling, preparation of palladium-based fluoride-derived electrophilic fluorination reagent for PET imaging agents, synthesis of substituted isoindolines via palladium-catalyzed cascade reaction, Ruthenium-catalyzed hydrogenation, and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Benzyloxy)phenylboronic acid” include a molecular weight of 228.05 g/mol . The melting point is 125-130 °C . The compound is a solid .Aplicaciones Científicas De Investigación
Pharmaceutical Intermediate
“3-(Benzyloxy)-5-methylbenzoic acid” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients. They are often used in the synthesis of a wide range of medicinal products.
Suzuki–Miyaura Coupling
This compound can be used in the Suzuki–Miyaura (SM) coupling reaction . The SM coupling is a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds. The reaction involves the coupling of a boronic acid with an organohalide in the presence of a base and a palladium catalyst .
Protodeboronation
“3-(Benzyloxy)-5-methylbenzoic acid” can also be used in the process of protodeboronation . Protodeboronation is a reaction where a boron group is replaced by a hydrogen atom. This reaction is particularly useful in organic synthesis, as it allows for the removal of the boron moiety at the end of a sequence if required .
Anti-Markovnikov Hydromethylation
In combination with a Matteson–CH2–homologation, “3-(Benzyloxy)-5-methylbenzoic acid” can be used for formal anti-Markovnikov alkene hydromethylation . This is a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Synthesis of Indolizidine
The protodeboronation of “3-(Benzyloxy)-5-methylbenzoic acid” was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . Indolizidines are a type of alkaloid, which are naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of therapeutic properties and are used in many medicinal drugs .
Organoboron Compounds
“3-(Benzyloxy)-5-methylbenzoic acid” can be used to create organoboron compounds . Organoboron compounds are organic compounds of boron that are used extensively in organic synthesis. They are used in a variety of reactions, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Mecanismo De Acción
Target of Action
It is known that benzylic compounds can interact with various biological targets, such as enzymes and receptors, due to their resonance-stabilized carbocation . The compound’s benzylic position allows it to undergo reactions such as free radical bromination and nucleophilic substitution .
Mode of Action
For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . These reactions could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
For instance, they can undergo oxidation reactions . Moreover, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Pharmacokinetics
It is known that the stability of organoboron compounds, such as boronic esters, can affect their pharmacokinetic properties . For instance, pinacol boronic esters, which are usually bench-stable, easy to purify, and often commercially available, have played a prominent role in chemical transformations .
Result of Action
For instance, the oxidation of benzylic compounds can lead to the formation of new functional groups .
Action Environment
The action of 3-(Benzyloxy)-5-methylbenzoic acid can be influenced by various environmental factors. For instance, the stability of organoboron compounds can be affected by air and moisture . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.
Safety and Hazards
Direcciones Futuras
While specific future directions for “3-(Benzyloxy)-5-methylbenzoic acid” are not available, related compounds have been studied for their potential applications. For example, “3-(Benzyloxy)phenylboronic acid” has been used in the synthesis of various compounds for potential use in medical and pharmaceutical applications .
Propiedades
IUPAC Name |
3-methyl-5-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-7-13(15(16)17)9-14(8-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHJQWRTENXZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80709564 | |
| Record name | 3-(Benzyloxy)-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80709564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-5-methylbenzoic acid | |
CAS RN |
177991-09-2 | |
| Record name | 3-(Benzyloxy)-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80709564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



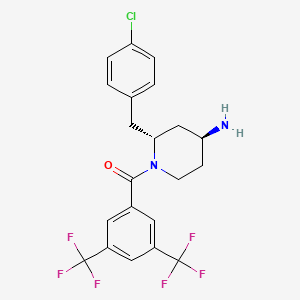
![[Cis-3-(benzyloxy)cyclobutyl]acetonitrile](/img/structure/B3109940.png)
![2-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3109948.png)
![Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B3109952.png)
![Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B3109960.png)

![(1R)-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B3109978.png)
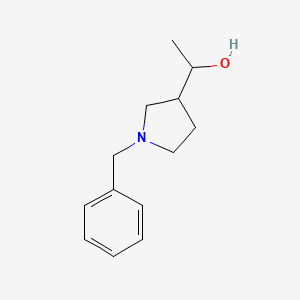
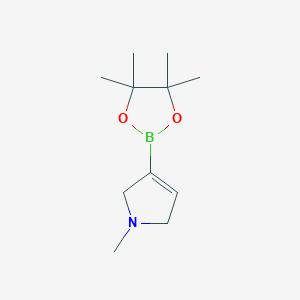
![[2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine](/img/structure/B3109994.png)
